molecular formula C22H23N3O4 B7686395 N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7686395
M. Wt: 393.4 g/mol
InChI Key: QGWBTBMVHBCSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide works by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair. By inhibiting PARP-1, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide causes DNA damage to accumulate in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce DNA damage, inhibit cell proliferation, and trigger apoptosis in cancer cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is its specificity for PARP-1, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may have developed resistance to PARP inhibitors.

Future Directions

There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One area of focus could be the development of more potent PARP inhibitors that are effective in a wider range of cancer types. Another area of research could be the investigation of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide as a potential treatment for inflammatory diseases. Additionally, further studies could be conducted to explore the potential of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.
In conclusion, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. Its specificity for PARP-1 and ability to induce DNA damage make it a promising candidate for combination therapy with other cancer treatments. Further research is needed to fully explore the potential of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide and its future directions.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with butylamine, followed by the addition of 2-hydroxy-6-methylquinoline-3-carbaldehyde. The resulting intermediate is then reacted with N-bromosuccinimide to form the final product.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-4-11-24(22(27)16-6-8-19(9-7-16)25(28)29)14-18-13-17-12-15(2)5-10-20(17)23-21(18)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBTBMVHBCSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.